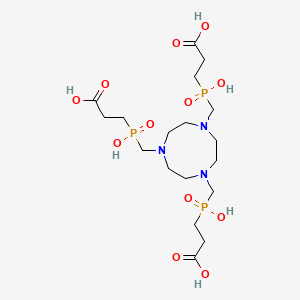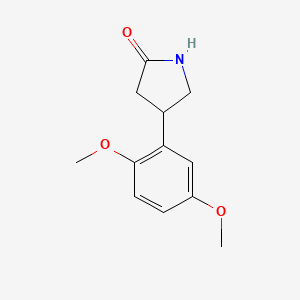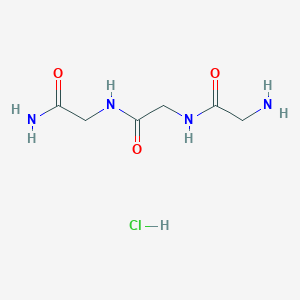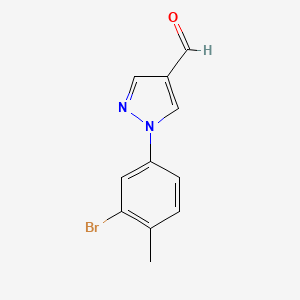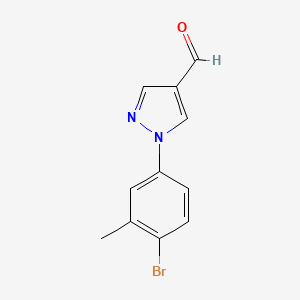![molecular formula C10H9FN2O B6358937 N-[Cyano(2-fluorophenyl)methyl]acetamide CAS No. 1267230-12-5](/img/structure/B6358937.png)
N-[Cyano(2-fluorophenyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[Cyano(2-fluorophenyl)methyl]acetamide is a compound that has been studied for its potential applications in both scientific research and industrial applications. It is a derivative of acetamide, a compound that is widely used in organic synthesis and pharmaceuticals. The addition of the cyano and 2-fluorophenylmethyl groups to the acetamide molecule gives it a unique set of properties that make it an interesting and potentially useful compound for a variety of applications.
Applications De Recherche Scientifique
N-[Cyano(2-fluorophenyl)methyl]acetamide has been studied for its potential applications in scientific research. It has been studied for its ability to inhibit enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been studied for its potential to act as a substrate for enzymes involved in drug metabolism. Additionally, it has been studied for its potential to act as a ligand for receptors involved in the regulation of gene expression.
Mécanisme D'action
N-[Cyano(2-fluorophenyl)methyl]acetamide has been studied for its mechanism of action. It has been found to interact with enzymes involved in drug metabolism, such as cytochrome P450 enzymes. It has also been found to act as a substrate for enzymes involved in drug metabolism. Additionally, it has been found to act as a ligand for receptors involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-[Cyano(2-fluorophenyl)methyl]acetamide has been studied for its biochemical and physiological effects. It has been found to inhibit enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, it has been found to act as a ligand for receptors involved in the regulation of gene expression. These effects can lead to changes in the levels of certain drugs in the body, as well as changes in gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
N-[Cyano(2-fluorophenyl)methyl]acetamide has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize, with high yields. Additionally, it is a stable compound, making it suitable for use in experiments. However, it is also a relatively expensive compound to purchase, making it less suitable for use in large-scale experiments.
Orientations Futures
N-[Cyano(2-fluorophenyl)methyl]acetamide has potential applications in a variety of fields. One potential future direction is its use as an inhibitor of enzymes involved in drug metabolism. Additionally, it could be used as a substrate for enzymes involved in drug metabolism, or as a ligand for receptors involved in the regulation of gene expression. It could also be used in the development of novel drugs or drug delivery systems. Finally, it could be used in the development of new analytical techniques for studying drug metabolism or gene expression.
Méthodes De Synthèse
N-[Cyano(2-fluorophenyl)methyl]acetamide can be synthesized by a variety of methods. One common method is the reaction of acetamide with a mixture of sodium cyanide and 2-fluorophenylmethyl chloride in an aqueous medium. This reaction is carried out at room temperature and yields the desired compound in high yields (up to 95%). Another method involves the reaction of acetamide with 2-fluorophenylmethyl bromide in the presence of a base such as sodium hydroxide. This reaction also yields the desired compound in high yields (up to 95%).
Propriétés
IUPAC Name |
N-[cyano-(2-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-7(14)13-10(6-12)8-4-2-3-5-9(8)11/h2-5,10H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVAGJHRROUGHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C#N)C1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Cyano(2-fluorophenyl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



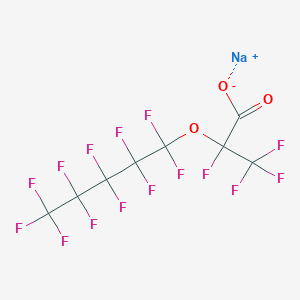
![Naphthalen-1-yl-(S)-[(1R)-phenylethylamino]-acetonitrile](/img/structure/B6358899.png)

